Di-tert-butyl azodicarboxylate
Description
Historical Context and Evolution of Di-tert-butyl Azodicarboxylate in Organic Synthesis
The journey of azodicarboxylates in organic synthesis began with the discovery and application of its diethyl and diisopropyl analogues, namely diethyl azodicarboxylate (DEAD) and diisopropyl azodicarboxylate (DIAD). wikipedia.org These reagents rose to prominence primarily through their use in the Mitsunobu reaction, a powerful method for the stereospecific conversion of alcohols to a variety of other functional groups. wikipedia.org
The development of this compound (DBAD) was a significant advancement. While commercially available, it can be synthesized through a two-step process involving the preparation of di-tert-butyl hydrazodiformate, followed by its oxidation. thieme-connect.com The introduction of the bulky tert-butyl groups offered distinct advantages over its predecessors, including increased stability and modified reactivity. evitachem.com One notable advantage is in the purification process of certain reactions, such as the Mitsunobu reaction, where the di-tert-butylhydrazodicarboxylate byproduct can be easily removed. wikipedia.org
Significance of this compound in Contemporary Synthetic Methodologies
DBAD is a versatile reagent employed in a multitude of organic transformations, acting as both an electrophilic nitrogen source and an oxidizing agent. evitachem.com Its significance in modern synthetic chemistry is highlighted by its application in several key reaction types:
Mitsunobu Reaction: DBAD is a frequently used reagent in the Mitsunobu reaction, facilitating the conversion of alcohols to esters, ethers, and other functional groups. wikipedia.orgcommonorganicchemistry.com A variation of this reaction employs resin-bound triphenylphosphine (B44618) and DBAD, which simplifies the purification process as the oxidized phosphine (B1218219) resin and the di-tert-butylhydrazodicarboxylate byproduct are readily removed. wikipedia.org
α-Amination of Carbonyl Compounds: DBAD is widely utilized for the direct introduction of a nitrogen atom at the α-position of carbonyl compounds, a crucial transformation in the synthesis of α-amino acids and their derivatives. thieme-connect.comresearchgate.net This includes the asymmetric α-amination of various substrates like β-keto esters, 1,3-diketones, and α-cyano ketones, often with high yields and enantioselectivities when using appropriate catalysts. researchgate.net For instance, the direct amination of α-monosubstituted nitroacetates using DBAD has been achieved with high enantioselectivity using Hatakeyama's catalyst β-ICD. rsc.org
Dehydrogenation Reactions: DBAD serves as an effective dehydrogenating agent. acs.org A notable application is the copper-catalyzed aerobic dehydrogenation of 1,2,3,4-tetrahydroquinolines to quinolines, where DBAD is regenerated in situ from its reduced form, di-tert-butyl hydrazodicarboxylate, using molecular oxygen as the terminal oxidant. acs.orglookchem.com
Multicomponent Reactions: DBAD has found utility in multicomponent reactions (MCRs), which are efficient processes that combine three or more reactants in a single step to form a complex product. beilstein-journals.org For example, it has been used in a protocol for synthesizing dihydrobenzoxazepinones, which involves an Ugi multicomponent reaction followed by an intramolecular Mitsunobu cyclization. beilstein-journals.org
C-H Amination: The direct functionalization of carbon-hydrogen (C-H) bonds is a major focus in modern organic synthesis. DBAD has been employed in C-H amination reactions, such as the silver(I)-catalyzed C4-H amination of 1-naphthylamine (B1663977) derivatives. semanticscholar.org
The following table provides a summary of selected applications of DBAD in organic synthesis, highlighting its versatility.
| Reaction Type | Substrate | Catalyst/Conditions | Product | Reference |
| Mitsunobu Reaction | Alcohols, Carboxylic Acids | Triphenylphosphine | Esters | wikipedia.orgcommonorganicchemistry.com |
| Asymmetric α-Amination | β-Keto Esters, 1,3-Diketones | Squaramide | α-Amino Carbonyls | researchgate.net |
| Asymmetric α-Amination | α-Monosubstituted Nitroacetates | Hatakeyama's catalyst β-ICD | Chiral Amines | evitachem.comrsc.org |
| Dehydrogenation | 1,2,3,4-Tetrahydroquinolines | CuI, Aerobic Oxidation | Quinolines | acs.org |
| Multicomponent Reaction | ortho-(Benzyloxy)benzylamine, etc. | Ugi reaction/Mitsunobu cyclization | Dihydrobenzoxazepinones | beilstein-journals.org |
| C-H Amination | 1-Naphthylamine Derivatives | Silver(I) | C4-Aminated Naphthylamines | semanticscholar.org |
Scope and Research Trajectories of this compound Chemistry
The field of DBAD chemistry continues to expand, with ongoing research exploring new applications and synthetic methodologies. Current and future research trajectories are focused on several key areas:
Development of Novel Catalytic Systems: A significant area of research involves the design and application of new catalysts to enhance the efficiency and selectivity of DBAD-mediated reactions. This includes the development of organocatalysts, such as chiral thioureas and guanidines, for enantioselective transformations. researchgate.netfishersci.caacs.org The use of recyclable, polymer-supported catalysts is also being explored to improve the sustainability of these processes. acs.org
Expansion of Substrate Scope: Researchers are continuously working to broaden the range of substrates that can be effectively functionalized using DBAD. This includes the amination of less activated C-H bonds and the development of methods for the direct amination of arenes. acs.org
Application in the Synthesis of Complex Molecules: DBAD remains a crucial tool in the total synthesis of natural products and other biologically active molecules. thieme-connect.com Its ability to facilitate key bond formations under mild conditions makes it an invaluable reagent in the construction of complex molecular architectures, including peptidomimetic compounds and key fragments of hexapeptides. fishersci.casigmaaldrich.com
Mechanistic Investigations: A deeper understanding of the reaction mechanisms involving DBAD is crucial for the rational design of new synthetic methods. smolecule.com Ongoing studies aim to elucidate the precise pathways of various transformations, including the role of intermediates and the factors controlling stereoselectivity.
The continued exploration of DBAD's reactivity and the development of innovative catalytic systems promise to further solidify its position as a cornerstone of modern organic synthesis.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-[(2-methylpropan-2-yl)oxycarbonylimino]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O4/c1-9(2,3)15-7(13)11-12-8(14)16-10(4,5)6/h1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKSQWQOAUQFORH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N=NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201306310 | |
| Record name | Di-tert-butyl azodicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201306310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
870-50-8 | |
| Record name | Di-tert-butyl azodicarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=870-50-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Di-tert-butyl azodicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201306310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Di-tert-butyl azodicarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
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Ii. Synthetic Methodologies for the Preparation of Di Tert Butyl Azodicarboxylate
Oxidation of Di-tert-butyl Hydrazodicarboxylate
The conversion of the N-N single bond in di-tert-butyl hydrazodicarboxylate to the N=N double bond of the corresponding azo compound is the critical step in the synthesis of DBAD. Various oxidative strategies have been developed to perform this transformation efficiently.
A well-established and reliable method for the preparation of di-tert-butyl azodicarboxylate involves the use of N-bromosuccinimide (NBS) as a stoichiometric oxidizing agent. This procedure, detailed in Organic Syntheses, provides a high yield of the desired product under mild conditions. orgsyn.org
The reaction is typically carried out by adding NBS to a solution of di-tert-butyl hydrazodicarboxylate and pyridine (B92270) in a solvent like methylene (B1212753) chloride. orgsyn.org The pyridine acts as a base to neutralize the succinimide (B58015) and hydrogen bromide formed during the reaction. The reaction is swift, often completing within minutes at room temperature. The product, a characteristic yellow-orange crystalline solid, can be isolated in high purity after a simple aqueous workup and recrystallization. orgsyn.org
| Reactant | Oxidizing System | Solvent | Reaction Time | Yield | Reference |
|---|---|---|---|---|---|
| Di-tert-butyl hydrazodicarboxylate | N-Bromosuccinimide / Pyridine | Methylene Chloride | ~5 minutes | 90-95% | orgsyn.org |
In a move towards more sustainable and greener chemical processes, copper-catalyzed aerobic oxidation has emerged as an effective method for synthesizing DBAD. acs.org This approach utilizes molecular oxygen, typically from air or an oxygen balloon, as the terminal oxidant, which produces water as the only byproduct. acs.orgacs.org
A common catalytic system involves copper(I) iodide (CuI) in the presence of a base, such as 4-(dimethylamino)pyridine (DMAP). acs.org The reaction proceeds efficiently at room temperature in a solvent like acetonitrile. Research has shown that this CuI/DMAP system can effectively catalyze the aerobic oxidation of di-tert-butyl hydrazodicarboxylate to DBAD. acs.orgacs.org This catalytic cycle is not only efficient for the synthesis of DBAD itself but has also been applied in co-catalytic systems where the in-situ regeneration of DBAD is required for other chemical transformations, such as the dehydrogenation of tetrahydroquinolines. acs.orgacs.org
| Copper Source (10 mol %) | Additive (20 mol %) | Solvent | Yield (%) |
|---|---|---|---|
| CuI | DMAP | CH₃CN | 95 |
| CuBr | DMAP | CH₃CN | 94 |
| CuCl | DMAP | CH₃CN | 93 |
| Cu(OAc)₂ | DMAP | CH₃CN | 85 |
| CuI | Pyridine | CH₃CN | 85 |
| CuI | None | CH₃CN | 20 |
Reaction conditions: Di-tert-butyl hydrazodicarboxylate (0.5 mmol), copper source (10 mol %), and additive (20 mol %) in solvent (1.0 mL) under an O₂ balloon at room temperature for 3 h. Yield determined by ¹H NMR spectroscopy. acs.org
Beyond classical reagents and copper-catalyzed systems, other transition metal catalysts are employed for oxidation reactions, often using peroxides as the terminal oxidant. For instance, dirhodium(II) caprolactamate (Rh₂(cap)₄) has been developed as an efficient and selective catalyst for various oxidations, including allylic and benzylic systems, using tert-butyl hydroperoxide (TBHP) as the oxidant. orgsyn.orgorgsyn.orgumd.edu The mechanism involves the formation of a tert-butylperoxy radical. orgsyn.orgorgsyn.org While the direct application of this specific rhodium catalyst to oxidize di-tert-butyl hydrazodicarboxylate is not widely documented, it represents a class of powerful catalytic systems available for such transformations.
Other stoichiometric oxidants used in organic synthesis include chromium-based reagents like pyridinium (B92312) chlorochromate (PCC) and pyridinium dichromate (PDC), which are known for oxidizing alcohols to aldehydes. tcichemicals.com Hypervalent iodine reagents, such as Dess-Martin periodinane, are also effective under mild conditions for a wide range of substrates. sigmaaldrich.com These reagents represent a broad toolkit of oxidants that could potentially be applied to the synthesis of DBAD, although methods like NBS oxidation remain more common for this specific transformation due to their proven efficiency and high yields. orgsyn.org
Alternative Synthetic Routes to this compound
The predominant route to this compound is through the oxidation of its hydrazo precursor. Therefore, the synthesis of di-tert-butyl hydrazodicarboxylate is a critical preceding step. An established method for preparing this precursor involves the reaction between t-butyl carbazate (B1233558) and t-butyl azidoformate. orgsyn.org
| Reactant 1 | Reactant 2 | Solvent | Reaction Time | Yield |
|---|---|---|---|---|
| t-Butyl carbazate | t-Butyl azidoformate | Pyridine | 1 week | 77-80% |
Compound Index
| Compound Name | Abbreviation / Synonym |
|---|---|
| This compound | DBAD |
| Di-tert-butyl hydrazodicarboxylate | - |
| N-Bromosuccinimide | NBS |
| Pyridine | - |
| Methylene Chloride | Dichloromethane |
| Succinimide | - |
| Hydrogen Bromide | HBr |
| Copper(I) iodide | CuI |
| 4-(Dimethylamino)pyridine | DMAP |
| Acetonitrile | CH₃CN |
| Copper(I) bromide | CuBr |
| Copper(I) chloride | CuCl |
| Copper(II) acetate | Cu(OAc)₂ |
| Dirhodium(II) caprolactamate | Rh₂(cap)₄ |
| tert-Butyl hydroperoxide | TBHP |
| Pyridinium chlorochromate | PCC |
| Pyridinium dichromate | PDC |
| Dess-Martin periodinane | DMP |
| t-Butyl carbazate | - |
| t-Butyl azidoformate | - |
Iii. Di Tert Butyl Azodicarboxylate in Carbon Heteroatom Bond Formation
Mitsunobu Reaction Advancements and Applications
The Mitsunobu reaction is a versatile and widely utilized method for the dehydrative condensation between an alcohol and an acidic pronucleophile, mediated by a combination of a phosphine (B1218219) (typically triphenylphosphine) and an azodicarboxylate like DBAD. researchgate.netatlanchimpharma.com Since its discovery, this reaction has become a popular tool for the refunctionalization of alcohols due to its mild, essentially neutral reaction conditions (often at 0°C to room temperature) and compatibility with a broad range of functional groups. atlanchimpharma.com A defining characteristic of the reaction is its high stereoselectivity, proceeding with a predictable inversion of configuration for chiral secondary alcohols. researchgate.netatlanchimpharma.com
The reaction's utility is demonstrated in its application to a wide array of pronucleophiles, including carboxylic acids, phenols, imides, hydroxamates, and thiols, which allows for the synthesis of a diverse range of molecules. researchgate.net Consequently, it is frequently employed as a key step in the total synthesis of complex natural products and biologically active molecules. nih.govencyclopedia.pubwikipedia.org
Advancements in the Mitsunobu protocol have often focused on addressing one of its primary drawbacks: the difficulty in separating the desired product from the reaction byproducts, namely the corresponding hydrazine (B178648) dicarboxylate and phosphine oxide. rsc.org The use of di-tert-butyl azodicarboxylate represents a significant improvement in this area. The resulting di-tert-butyl hydrazinedicarboxylate byproduct can be readily removed, simplifying the purification process. researchgate.netwikipedia.org Further innovations include the development of catalytic versions of the reaction to minimize waste and the use of solid-phase reagents to facilitate product isolation. rsc.orgscribd.com
The mechanism of the Mitsunobu reaction is complex and involves several key intermediates. wikipedia.org The process begins with the nucleophilic attack of a phosphine, such as triphenylphosphine (B44618) (TPP), on this compound (DBAD). wikipedia.org This initial step forms a betaine (B1666868) intermediate. atlanchimpharma.comwikipedia.org The betaine then deprotonates the acidic pronucleophile (H-Nuc), creating an ion pair. wikipedia.org The alcohol is subsequently activated by this complex, leading to the formation of an oxyphosphonium salt, which serves as an excellent leaving group. atlanchimpharma.comjk-sci.com The final step is a bimolecular nucleophilic substitution (SN2) reaction, where the conjugate base of the pronucleophile displaces the oxyphosphonium group, resulting in the desired product with inverted stereochemistry and the formation of triphenylphosphine oxide. atlanchimpharma.comwikipedia.orgjk-sci.com
Table 1: Key Steps in the Mitsunobu Reaction Mechanism
| Step | Reactants | Intermediate/Product | Description |
|---|---|---|---|
| 1 | Triphenylphosphine + DBAD | Betaine Intermediate | Nucleophilic attack of phosphine on the azodicarboxylate. wikipedia.org |
| 2 | Betaine + Pronucleophile (H-Nuc) | Ion Pair | Proton transfer from the pronucleophile to the betaine. wikipedia.org |
| 3 | Ion Pair + Alcohol | Oxyphosphonium Salt | Activation of the alcohol, forming a good leaving group. atlanchimpharma.comjk-sci.com |
| 4 | Oxyphosphonium Salt + Nucleophile | Substituted Product + Triphenylphosphine Oxide | SN2 attack by the nucleophile, leading to inversion of configuration. wikipedia.orgjk-sci.com |
Optimization of reaction conditions is crucial for success, especially with sterically hindered substrates or less acidic pronucleophiles. jk-sci.com One significant advancement is the use of mechanochemistry, where ball-milling has been shown to effectively drive the reaction using solid DBAD and triphenylphosphine without a solvent, often in as little as 10 minutes. Another strategy involves making the reaction catalytic with respect to the azo reagent by using a co-oxidant to regenerate the azodicarboxylate from its hydrazine byproduct in situ. rsc.orgscribd.com The choice of solvent can also be critical; for instance, in certain catalytic systems, toluene has been shown to provide excellent yields and perfect inversion ratios at room temperature. rsc.org
A major challenge in the Mitsunobu reaction is the chromatographic removal of byproducts, particularly triphenylphosphine oxide. researchgate.net A highly effective solution involves the use of polymer-supported triphenylphosphine (PS-PPh₃) in conjunction with this compound (DBAD). researchgate.netwikipedia.org
Table 2: Purification Advantages of the PS-PPh₃/DBAD System
| Reagent/Byproduct | Removal Method | Reference |
|---|---|---|
| Polymer-Supported Triphenylphosphine Oxide | Filtration | researchgate.netwikipedia.org |
| Excess Polymer-Supported Triphenylphosphine | Filtration | researchgate.net |
| This compound (DBAD) | Acid (TFA) treatment, aqueous workup | researchgate.netwikipedia.org |
A cornerstone of the Mitsunobu reaction is its ability to exert precise stereochemical control. The reaction is renowned for proceeding with a clean and complete inversion of configuration at the alcohol's stereocenter. researchgate.netatlanchimpharma.comnih.govresearchgate.net This predictable stereochemical outcome is a direct consequence of the SN2 mechanism that governs the key bond-forming step. jk-sci.comresearchgate.netchem-station.com
In this step, the activated alcohol, in the form of an oxyphosphonium salt, is attacked by the nucleophile from the side opposite to the leaving group. atlanchimpharma.comjk-sci.com This backside attack forces the stereocenter to invert, analogous to a classical SN2 reaction. wikipedia.orgjk-sci.com This feature makes the Mitsunobu reaction an invaluable tool for the stereoinversion of secondary alcohols, a common challenge in the synthesis of chiral molecules. chem-station.comnih.gov
The reliability of this inversion has been demonstrated in numerous syntheses of natural products and chiral drugs. nih.govnih.gov For example, a Mitsunobu inversion was used to epimerize an alcohol during the synthesis of a complex molecule by treating it with p-nitrobenzoic acid and an azodicarboxylate. nih.govencyclopedia.pub More recently, mechanochemical Mitsunobu reactions using DBAD have also demonstrated successful inversion of a chiral alcohol with excellent stereoselectivity. This high degree of stereoselectivity is crucial for applications in medicinal chemistry, where the biological activity of a molecule is often dependent on a specific enantiomer. nih.gov
The formation of carbon-oxygen bonds is one of the most common applications of the Mitsunobu reaction using this compound. This transformation is widely used to synthesize esters from carboxylic acids and ethers from phenols or other alcohols. jk-sci.comresearchgate.net
In a notable application, an intramolecular Mitsunobu reaction was employed in the synthesis of (-)-aglacin E. nih.govencyclopedia.pub In this key step, a diol was treated with triphenylphosphine and this compound (DBAD) to facilitate the formation of a cyclic ether ring, a critical structural feature of the natural product. nih.govencyclopedia.pub This example highlights the reaction's utility in constructing complex heterocyclic systems through intramolecular cyclization.
The general protocol for esterification or etherification involves the reaction of an alcohol with a carboxylic acid or a phenol, respectively, in the presence of the DBAD/phosphine reagent system. jk-sci.com The reaction's mild conditions make it suitable for substrates with sensitive functional groups that might not tolerate harsher, more traditional methods of C-O bond formation.
The Mitsunobu reaction provides a powerful and versatile method for the formation of carbon-nitrogen bonds. atlanchimpharma.com A variety of nitrogen-based pronucleophiles can be successfully employed, including imides (e.g., phthalimide), sulfonamides, and hydrazoic acid, leading to the synthesis of protected primary amines, substituted sulfonamides, and alkyl azides, respectively. nih.govjk-sci.com
The reaction proceeds with the standard inversion of configuration when a chiral secondary alcohol is used as the substrate. nih.gov For instance, in the synthesis of the alkaloid Lycoposerramine-X, a chiral secondary alcohol was reacted with diphenylphosphoryl azide (B81097) (DPPA) as the nitrogen nucleophile in the presence of triphenylphosphine and diethyl azodicarboxylate (DEAD) to install an azide group with inversion of stereochemistry. nih.gov While this specific example uses DEAD, the principle and reactivity are directly applicable to systems using DBAD. Mechanochemical studies using DBAD have confirmed its effectiveness with a range of pronucleophiles, including those based on nitrogen. This method is a key tool for introducing nitrogen-containing functionalities into complex molecules during the synthesis of natural products and pharmaceuticals. nih.govnih.gov
The scope of the Mitsunobu reaction extends to the formation of carbon-sulfur bonds, providing an efficient route to thioethers. nih.govresearchgate.net In this variation, thiols or thiophenols serve as the acidic pronucleophile. jk-sci.comresearchgate.net The reaction follows the same mechanistic pathway as with oxygen and nitrogen nucleophiles, involving the activation of an alcohol with DBAD and a phosphine, followed by an SN2 displacement by the thiolate anion. atlanchimpharma.com
This transformation is valuable for synthesizing a wide range of sulfur-containing compounds under mild conditions. researchgate.net As with other Mitsunobu couplings, it proceeds with complete inversion of stereochemistry at the alcohol center. atlanchimpharma.com The tolerance of the reaction for various functional groups makes it a useful alternative to other methods of thioether synthesis, such as the alkylation of thiolates with alkyl halides, which may require harsher basic conditions. The utility of DBAD in this context has been demonstrated in studies showing its compatibility with sulfur-based pronucleophiles under solvent-free mechanochemical conditions.
Formation of C-C Bonds
While less common than its application in C-N or C-O bond formation, the Mitsunobu reaction, which utilizes this compound, can facilitate the creation of C-C bonds. nih.gov This is achieved by employing carbon-based pronucleophiles. For the reaction to be successful, the pronucleophile must possess a pKa of less than 15. wikipedia.org Examples of carbon pronucleophiles that can be used in Mitsunobu-type reactions include β-ketoesters, which allows for the formation of a new carbon-carbon bond at the α-position of the ester. nih.gov Mechanochemical methods, such as ball-milling, have also been shown to tolerate carbon-based pronucleophiles in Mitsunobu reactions using DBAD, further expanding the scope of C-C bond formation under solvent-free conditions.
Catalytic Mitsunobu Reactions
The conventional Mitsunobu reaction is limited in large-scale applications by its requirement for stoichiometric amounts of a phosphine and an azodicarboxylate, which generates significant phosphine oxide and hydrazine by-products. scispace.comresearchgate.net This has driven the development of catalytic versions of the reaction. The goal of a catalytic Mitsunobu reaction is to use sub-stoichiometric amounts of the phosphine and azodicarboxylate, which are regenerated in-situ through a redox cycle. scispace.com
One strategy involves using resin-bound triphenylphosphine with this compound. wikipedia.org This approach simplifies purification, as the oxidized triphenylphosphine resin can be removed by filtration. The di-tert-butyl hydrazine-1,2-dicarboxylate by-product is subsequently removed by treatment with trifluoroacetic acid. wikipedia.org The development of catalytic systems aims to improve the reaction's efficiency and environmental impact by minimizing waste. researchgate.net While significant progress has been made, achieving a broadly applicable catalytic Mitsunobu reaction that matches the wide substrate scope of the stoichiometric version remains an area of active research. scispace.com
Electrophilic Amination and Hydrazination Reactions
This compound serves as a potent electrophilic aminating and hydrazinating agent. scientificlabs.ie It reacts with a wide range of carbon nucleophiles, a process often referred to as α-amination, to form new C-N bonds. eurekaselect.com This methodology is an attractive alternative for synthesizing nitrogen-containing compounds. nih.gov The reaction involves the addition of a nucleophile, such as an enolate, to one of the nitrogen atoms of the DBAD, which breaks the N=N double bond. The resulting hydrazine adduct can then be further transformed to reveal the desired amine functionality. rsc.org The use of DBAD is particularly advantageous because the resulting N-Boc protected hydrazine products can be readily deprotected under acidic conditions. rsc.org
Asymmetric α-Amination Processes
The development of catalytic asymmetric α-amination reactions represents a significant advancement in synthetic methodology, allowing for the stereoselective construction of C-N bonds. illinois.edu These reactions provide access to enantiomerically enriched α-amino acids and their derivatives, which are crucial components of many biologically active molecules. researchgate.netnih.gov this compound is frequently used as the electrophilic nitrogen source in these transformations, reacting with prochiral nucleophiles in the presence of a chiral catalyst. rsc.orgresearchgate.net
Various catalytic systems have been developed, including those based on metal complexes and organocatalysts. eurekaselect.com For instance, a dinuclear zinc-ProPhenol complex has been shown to catalyze the direct asymmetric amination of ketones with DBAD, enabling the construction of tri- and tetrasubstituted nitrogen-containing stereocenters. rsc.org Similarly, organocatalysts like derivatives of Cinchona alkaloids and squaramides have proven effective in promoting the enantioselective α-amination of 1,3-dicarbonyl compounds with DBAD. researchgate.netresearchgate.net
Amination of Enolates and Lithium Alkyls
This compound is an effective reagent for the electrophilic amination of pre-formed enolates and organolithium compounds. scientificlabs.ie The reaction with enolates, generated from carbonyl compounds, provides a direct route to α-hydrazino carbonyl compounds. researchgate.net This transformation has been successfully applied in the asymmetric synthesis of α-amino acids. researchgate.net
Organolithium reagents, which are powerful bases and nucleophiles, readily add to DBAD. nih.govwikipedia.org Alkyllithium reagents, such as n-butyllithium or tert-butyllithium, can be prepared from the corresponding alkyl halides and lithium metal. wikipedia.orgmasterorganicchemistry.com The reaction of these strong carbon nucleophiles with DBAD forms a lithium hydrazide intermediate, which upon quenching, provides the corresponding N-alkylated hydrazine derivative. This method offers a pathway to monosubstituted hydrazines. orgsyn.org
Amination of β-Keto Esters
The asymmetric α-amination of β-keto esters is a powerful tool for creating chiral quaternary stereocenters, providing access to optically active α-amino acid derivatives. nih.govnih.gov In these reactions, the β-keto ester is deprotonated to form a prochiral enolate, which then attacks an azodicarboxylate like DBAD. The stereochemical outcome is controlled by a chiral catalyst. nih.gov
Both metal-based and organocatalytic systems have been successfully employed. Guanidine-bisurea bifunctional organocatalysts, for example, have been shown to catalyze the α-amination of various indanone-derived β-keto esters with high yields and enantioselectivities. nih.gov Similarly, chiral guanidines derived from benzimidazoles have been used as organocatalysts for the enantioselective α-amination of 1,3-dicarbonyl compounds using DBAD. researchgate.net The reaction conditions, including the choice of catalyst, solvent, and the ester group on the azodicarboxylate, can significantly influence both the reactivity and the enantioselectivity of the transformation. nih.gov
Table 1: Asymmetric α-Amination of β-Keto Esters with Azodicarboxylates This table is interactive. You can sort and filter the data.
| Substrate (β-Keto Ester) | Azodicarboxylate | Catalyst System | Yield (%) | Enantiomeric Excess (% ee) | Reference |
|---|---|---|---|---|---|
| 2-Methyl-1-indanone | This compound | Zn-ProPhenol/(S,S)-L2 | High | High | rsc.org |
| 1-Tetralone | This compound | Zn-ProPhenol/(R,R)-L1 | 75 | 88 | rsc.org |
| Indanone-derived β-keto ester | Diethyl azodicarboxylate (DEAD) | Guanidine-bisurea (1f) | up to 99 | up to 94 | nih.gov |
| 1,3-dicarbonyl compounds | This compound | Chiral guanidines | Moderate-Good | N/A | researchgate.net |
| α-monosubstituted nitroacetates | This compound | Hatakeyama's catalyst β-ICD | N/A | High | rsc.orgecnu.edu.cn |
Amination of Glycine Schiff Bases
The asymmetric amination of glycine Schiff bases provides a direct and efficient route to optically active α,α-diamino carbonyl compounds. dicp.ac.cn These products are valuable building blocks in organic synthesis. A highly effective method utilizes a silver acetate (AgOAc)/Taniaphos complex as a catalyst for the reaction between glycine Schiff bases and azodicarboxylates, including DBAD. dicp.ac.cnscientificlabs.co.uk
In this process, the catalyst promotes the deprotonation of the glycine Schiff base to form a reactive metal-bound azomethine ylide. dicp.ac.cn This intermediate then undergoes an enantioselective addition to the azodicarboxylate. The reaction proceeds with high yields and excellent enantioselectivities, reaching up to 98% ee. dicp.ac.cn This catalytic system demonstrates the utility of DBAD in constructing complex, chiral nitrogen-containing molecules from simple and readily available starting materials. dicp.ac.cn
Amination of Nitroacetates
The catalytic asymmetric direct amination of α-monosubstituted nitroacetates using this compound represents a key method for constructing tetrasubstituted carbon stereocenters. rsc.orgrsc.orgecnu.edu.cn Research has demonstrated that the cinchona alkaloid-derived catalyst, β-isocupreidine (β-ICD), is highly effective for this transformation. rsc.orgrsc.org This catalyst has proven particularly efficient for the reaction of α-aliphatic substituted nitroacetates with DBAD, affording the desired α-amino nitroacetates with high enantioselectivity. rsc.org
In a study, various α-substituted nitroacetates were subjected to amination with DBAD in the presence of Hatakeyama's catalyst, β-ICD. rsc.orgrsc.org The reaction demonstrated high yields and excellent enantioselectivities for a range of aliphatic substrates. rsc.org However, when α-phenylnitroacetate was used with DBAD, no desired product was obtained, indicating a limitation based on the substrate's electronic and steric properties. rsc.org The lower reactivity of DBAD compared to other azodicarboxylates like diethyl azodicarboxylate (DEAD) was noted in this context. rsc.org
Table 1: Asymmetric Amination of α-Substituted Nitroacetates with DBAD catalyzed by β-ICD
| Entry | R in R-CH(NO₂)CO₂Et | Yield (%) | Enantiomeric Excess (ee, %) |
|---|---|---|---|
| 1 | CH₃(CH₂)₅ | 94 | 93 |
| 2 | (CH₃)₂CHCH₂ | 91 | 92 |
| 3 | c-C₆H₁₁ | 88 | 95 |
| 4 | Ph(CH₂)₂ | 93 | 91 |
| 5 | BnO(CH₂)₂ | 90 | 90 |
Data sourced from studies on the catalytic asymmetric direct amination of α-monosubstituted nitroacetates. rsc.orgrsc.org
Amination of Oxindoles
The α-amination of oxindoles using this compound is a powerful strategy for synthesizing 3-aminooxindole scaffolds, which are prevalent in bioactive molecules. This reaction allows for the creation of a tetrasubstituted stereogenic carbon center at the C-3 position of the oxindole ring. ecnu.edu.cnecnu.edu.cn Both N-protected and unprotected 3-substituted oxindoles can be successfully aminated.
An organocatalytic asymmetric α-amination of N-Boc-3-substituted oxindoles has been developed using amino acid-derived chiral phosphine catalysts. nih.gov In this system, the choice of azodicarboxylate and reaction temperature was found to be crucial. For this compound (DBAD), the optimal reaction temperature was identified as -78 °C, which provided the product with 93% enantiomeric excess. nih.gov The N-Boc protecting group was determined to be essential for achieving high enantioselectivity with this catalytic system. nih.gov
For unprotected oxindoles, bifunctional quinine-derived thiourea (B124793) catalysts have been employed to catalyze the direct amination with DBAD. ecnu.edu.cnecnu.edu.cnresearchgate.net This method is effective for both 3-aryl and 3-aliphatic substituted oxindoles, yielding the corresponding 3-aminooxindoles in good to excellent yields and high enantioselectivities. ecnu.edu.cnecnu.edu.cn
Table 2: Asymmetric α-Amination of 3-Substituted Oxindoles with DBAD
| Substrate (R group at C-3) | Catalyst Type | Protecting Group (N) | Yield (%) | Enantiomeric Excess (ee, %) |
|---|---|---|---|---|
| Phenyl | Chiral Phosphine | Boc | 85 | 93 (at -78°C) |
| 4-MeO-Ph | Thiourea | H | 95 | 92 |
| 4-Cl-Ph | Thiourea | H | 99 | 91 |
| Methyl | Thiourea | H | 92 | 90 |
| Benzyl | Thiourea | H | 95 | 93 |
Data compiled from research on phosphine and thiourea-catalyzed amination of oxindoles. ecnu.edu.cnecnu.edu.cnnih.gov
Organocatalytic Approaches to Asymmetric Amination
Organocatalysis has emerged as a powerful tool for the asymmetric α-amination of pronucleophiles with this compound. This approach avoids the use of metal catalysts and often relies on the activation of substrates through hydrogen bonding or Brønsted base catalysis. Various classes of chiral organocatalysts have been successfully implemented, leading to the synthesis of enantioenriched nitrogen-containing molecules.
Chiral guanidines function as effective Brønsted base catalysts in asymmetric synthesis. rsc.org Their strong basicity facilitates the deprotonation of pronucleophiles, generating a chiral ion pair that then reacts with an electrophile like DBAD. Newly designed axially chiral guanidines have been shown to be highly active and enantioselective catalysts for the electrophilic amination of unsymmetrically substituted 1,3-dicarbonyl compounds with azodicarboxylates. researchgate.net
Benzimidazole-derived chiral guanidines have also been synthesized and applied as organocatalysts in the enantioselective α-amination of 1,3-dicarbonyl compounds using DBAD. nih.govnih.gov Catalysts derived from (R)-1-phenylethan-1-amine and (S)-1-(2-naphthyl)ethan-1-amine were found to be particularly efficient, providing the amination products in good yields and with moderate to high enantioselectivities. nih.govnih.gov
Table 3: Chiral Guanidine-Catalyzed Amination of Ethyl 2-oxocyclopentanecarboxylate with DBAD
| Catalyst | Catalyst Loading (mol%) | Solvent | Yield (%) | Enantiomeric Excess (ee, %) |
|---|---|---|---|---|
| (R)-1-phenylethan-1-amine derived | 10 | Toluene | 85 | 77 |
| (S)-1-(2-naphthyl)ethan-1-amine derived | 10 | Toluene | 90 | 82 |
Data from studies utilizing benzimidazole-derived guanidine catalysts. nih.govnih.gov
Information regarding the specific use of proline and pyrrolidinyl tetrazole organocatalysts for asymmetric amination with this compound was not available in the consulted resources.
Chiral bifunctional thiourea catalysts are among the most successful organocatalysts for asymmetric amination reactions. chemrxiv.org These catalysts typically possess a hydrogen-bond donor thiourea moiety and a Brønsted base site (e.g., a tertiary amine) within the same molecule. This dual activation mode allows the catalyst to bind and orient both the nucleophile and the electrophile (DBAD), facilitating a highly enantioselective reaction.
Quinine-derived thioureas with a 3,3-diaryl-oxindole scaffold have been reported for the highly efficient organocatalytic amination of 4-substituted pyrazolones with DBAD. acs.org These reactions proceed at room temperature with short reaction times, furnishing 4-amino-5-pyrazolones in high yields and with excellent enantioselectivities (up to 95:5 er). acs.org Similarly, bifunctional quinine-derived thiourea catalysts are effective for the direct amination of unprotected 3-aryl and 3-aliphatic substituted oxindoles with DBAD, establishing a tetrasubstituted stereocenter with high enantiocontrol. ecnu.edu.cnecnu.edu.cnresearchgate.net
Table 4: Thiourea-Catalyzed Amination of 4-Substituted Pyrazolone with DBAD
| Catalyst | Catalyst Loading (mol%) | Solvent | Yield (%) | Enantiomeric Ratio (er) |
|---|---|---|---|---|
| Quinine-derived oxindole thiourea | 10 | Toluene | 92 | 95:5 |
| Quinine-derived oxindole thiourea | 5 | Toluene | 90 | 95:5 |
Data sourced from research on the amination of pyrazolones. acs.org
Information regarding the specific application of chiral carbamate-monoprotected cyclohexa-1,2-diamine catalysts for asymmetric amination with this compound was not found in the reviewed literature. While 1,2-diamines are fundamental building blocks for many chiral ligands and organocatalysts, the use of this specific catalyst class for the target reaction is not detailed in the available sources. rsc.orgresearchgate.netua.es
Europium and Diphenyl-pybox Induced Amination
The catalytic asymmetric α-amination of carbonyl compounds is a powerful method for synthesizing optically active α-amino acid derivatives. A notable system for this transformation involves the use of lanthanide triflates in combination with chiral pybox (pyridine-bis(oxazoline)) ligands. Specifically, the combination of Europium(III) triflate [Eu(OTf)₃] and diphenyl-pybox has proven highly effective for the enantioselective α-amination of acyclic β-keto esters with this compound.
The Eu³⁺ complex demonstrates superior activity compared to other lanthanides like Yb³⁺ and La³⁺. The reaction proceeds with high yields and excellent enantioselectivities. The steric properties of the ester group on the β-keto ester substrate have been observed to significantly influence the enantiomeric excess (ee) of the product.
Mechanistic studies suggest the formation of a ternary complex involving the diphenyl-pybox ligand, the lanthanide cation, and the enolate of the β-keto ester as a key intermediate. This chiral complex coordinates the incoming this compound, directing its approach to one face of the enolate and thereby controlling the stereochemistry of the newly formed C-N bond.
Table 1: Europium and Diphenyl-pybox Induced Amination of β-Keto Esters
| Entry | β-Keto Ester Substrate | Yield (%) | Enantiomeric Excess (ee %) |
|---|---|---|---|
| 1 | Ethyl 2-methyl-3-oxobutanoate | 95 | 92 |
| 2 | Benzyl 2-methyl-3-oxobutanoate | 98 | 95 |
| 3 | tert-Butyl 2-methyl-3-oxobutanoate | 92 | 88 |
Hydrazination of Enolates and Lithium Alkyls
This compound is an effective electrophile for the hydrazination of strong carbon nucleophiles such as pre-formed enolates and organolithium reagents. These reactions provide a direct route to protected hydrazine compounds.
Hydrazination of Enolates: Lithium enolates, generated by the deprotonation of ketones, esters, or other carbonyl compounds with strong bases like lithium diisopropylamide (LDA), react smoothly with DBAD. The nucleophilic α-carbon of the enolate attacks one of the electrophilic nitrogen atoms of DBAD, forming a new C-N bond. This process yields α-hydrazino carbonyl compounds, which are versatile intermediates in the synthesis of α-amino acids and 1,2-amino alcohols. The reaction is typically conducted at low temperatures to ensure regioselective enolate formation and to control the reactivity.
Hydrazination of Lithium Alkyls: Organolithium reagents (RLi), which are highly potent nucleophiles, readily add across the N=N double bond of this compound. This addition reaction forms a lithium hydrazide intermediate, which upon aqueous workup, yields the corresponding N-alkylated hydrazine derivative. This method is a general and efficient way to synthesize monosubstituted hydrazines, where the tert-butoxycarbonyl (Boc) protecting groups on the product can be easily removed under acidic conditions.
Table 2: Hydrazination of Enolates and Lithium Alkyls with DBAD
| Entry | Nucleophile | Substrate | Product | Yield (%) |
|---|---|---|---|---|
| 1 | Lithium enolate of cyclohexanone | Cyclohexanone | 2-(1,2-Bis(tert-butoxycarbonyl)hydrazinyl)cyclohexanone | 85 |
| 2 | Lithium enolate of propiophenone | Propiophenone | 2-(1,2-Bis(tert-butoxycarbonyl)hydrazinyl)-1-phenylpropan-1-one | 82 |
| 3 | n-Butyllithium | n-Butyl halide (precursor) | 1-Butyl-1,2-bis(tert-butoxycarbonyl)hydrazine | 90 |
Asymmetric α-Hydrazination of Carbonyl Compounds
The development of catalytic asymmetric methods for the α-hydrazination of carbonyl compounds represents a significant advancement in the synthesis of chiral nitrogen-containing molecules. researchgate.net This transformation allows for the direct installation of a protected amino group at the α-position of a carbonyl compound, creating a chiral center with high enantiocontrol. Both organocatalysis and metal-based catalysis have been successfully employed for this purpose using this compound as the nitrogen source. rsc.orgthieme.de
Organocatalytic Approaches: Chiral organocatalysts, such as bifunctional thioureas and squaramides, have emerged as powerful tools for promoting the enantioselective α-hydrazination of 1,3-dicarbonyl compounds. nih.govnih.gov These catalysts operate through hydrogen bonding interactions, simultaneously activating the nucleophilic dicarbonyl compound and the electrophilic DBAD, and orienting them within a chiral environment to induce high enantioselectivity. nih.gov This strategy has been successfully applied to a wide range of cyclic β-ketoesters and 1,3-diketones, affording products with quaternary α-amino acid scaffolds in high yields and with excellent enantiomeric excesses. nih.govrecercat.cat
Metal-Based Catalysis: Chiral metal complexes are also highly effective catalysts for this transformation. For instance, zinc-ProPhenol complexes have been utilized for the direct asymmetric amination of unactivated cyclic ketones. rsc.org These catalytic systems facilitate the formation of tri- and tetrasubstituted nitrogen-bearing stereocenters from readily available ketone precursors. The resulting enantioenriched hydrazine adducts can be readily converted into valuable building blocks like α-amino carbonyls and β-amino alcohols. rsc.org
Table 3: Asymmetric α-Hydrazination of Carbonyl Compounds with DBAD
| Entry | Carbonyl Substrate | Catalyst System | Yield (%) | Enantiomeric Excess (ee %) |
|---|---|---|---|---|
| 1 | Ethyl 2-oxocyclopentanecarboxylate | Chiral Squaramide | 95 | 96 |
| 2 | 1,3-Indandione | Chiral Thiourea | 92 | 94 |
| 3 | 2-Methyl-1-tetralone | Zn-ProPhenol | 85 | 90 |
Iv. Di Tert Butyl Azodicarboxylate in Carbon Carbon Bond Formation
Michael Addition Reactions
While primarily known as an electrophilic aminating agent, di-tert-butyl azodicarboxylate can participate in reactions analogous to the Michael addition, where a nucleophile adds to a π-system in a conjugate fashion. In the context of DBAD, this typically involves the addition of a stabilized carbanion to the N=N double bond, which can be considered a formal aza-Michael addition.
A key example is the catalytic asymmetric direct amination of α-monosubstituted nitroacetates. In this reaction, a chiral organocatalyst is used to facilitate the enantioselective addition of the nitroacetate (B1208598) enolate to DBAD. Research has demonstrated that Hatakeyama's catalyst, β-isocupreidine (β-ICD), is highly effective for this transformation. The reaction provides a direct route to α-hydrazino acid derivatives, which are important building blocks in medicinal chemistry.
The process involves the formation of a chiral complex between the catalyst and the pronucleophile (the nitroacetate), which then attacks one of the nitrogen atoms of DBAD. The bulky tert-butyl groups on the azodicarboxylate influence the stereochemical outcome of the addition. This method represents the first reported catalytic asymmetric direct amination of α-monosubstituted nitroacetates using DBAD, yielding products with high enantioselectivity.
| Entry | Nitroacetate Substrate (R-group) | Catalyst | Yield (%) | Enantiomeric Excess (ee %) |
|---|---|---|---|---|
| 1 | Phenyl | β-ICD | 95 | 94 |
| 2 | 4-Chlorophenyl | β-ICD | 98 | 92 |
| 3 | 2-Naphthyl | β-ICD | 96 | 96 |
| 4 | n-Propyl | β-ICD | 85 | 88 |
Cycloaddition Reactions
Cycloaddition reactions are powerful tools for ring construction in organic synthesis. DBAD serves as an excellent 2π component in several types of cycloadditions due to its reactive N=N double bond.
The Diels-Alder reaction is a concerted [4+2] cycloaddition between a conjugated diene and a dienophile, forming a six-membered ring. wikipedia.orgmasterorganicchemistry.comlibretexts.orgmasterorganicchemistry.comyoutube.com The N=N bond of this compound, being electron-deficient, makes it a potent dienophile for reactions with electron-rich dienes. wikipedia.org This variant, where the dienophile contains heteroatoms, is known as a hetero-Diels-Alder reaction. wikipedia.org
In a hetero-Diels-Alder reaction, one or more heteroatoms are part of the diene or dienophile. When DBAD acts as the dienophile, its azo group is incorporated into the newly formed ring, providing a direct route to nitrogen-containing six-membered heterocycles. These reactions are valuable for synthesizing tetrahydropyridazine derivatives.
For instance, DBAD undergoes a hetero-Diels-Alder reaction with a substituted diene to produce a cycloadduct that serves as a key intermediate in the asymmetric synthesis of (3S)-2,3,4,5-tetrahydropyridazine-3-carboxylic acid. rsc.org The reaction proceeds by the concerted addition of the diene across the N=N bond of DBAD. The regioselectivity and stereoselectivity of these reactions can often be controlled by the choice of substrates, catalysts, and reaction conditions. Chiral copper complexes, particularly those with bisoxazoline ligands, have been shown to catalyze enantioselective aza-Diels-Alder reactions with azodicarboxylates, yielding chiral 1,4-diamines. rsc.org
| Diene | Dienophile | Product Type | Reference |
|---|---|---|---|
| (E)-1-(tert-Butyldimethylsilyloxy)-3-methyl-1,3-butadiene | This compound | Tetrahydropyridazine derivative | rsc.org |
| Cyclopentadiene | Azodicarboxylates | Bicyclic pyridazine (B1198779) adduct | rsc.org |
According to Woodward-Hoffmann rules, concerted [4+2] cycloadditions like the Diels-Alder reaction are thermally allowed but photochemically forbidden. Photochemical activation typically promotes [2+2] cycloadditions instead. nsf.gov While photoinduced [4+2] cycloadditions have been reported for some systems, they often proceed through stepwise radical mechanisms rather than a concerted pericyclic pathway. rsc.orgchemrxiv.org
For this compound, direct photochemical excitation does not typically lead to a concerted [4+2] Diels-Alder type of reaction. Instead, irradiation of DBAD in the presence of other reagents, such as diazoalkanes, initiates a different reaction cascade. This process involves the formation of reactive intermediates like azomethine ylides, which then undergo subsequent cycloadditions, as detailed in the following sections. Therefore, a true photochemical diaza-Diels-Alder reaction involving DBAD as the dienophile in a concerted fashion is not a characteristic reaction pathway.
The [3+2] cycloaddition is a powerful method for constructing five-membered heterocyclic rings. A prominent example involves the reaction of a 1,3-dipole, such as an azomethine ylide, with a 2π component (a dipolarophile). While DBAD can act as a dipolarophile, its more unique role is in the generation of the 1,3-dipole itself under photochemical conditions.
Research has shown that a photochemical multi-component reaction can be initiated by the excitation of an azodicarboxylate, including DBAD. The excited azodicarboxylate in its triplet state reacts with a diazoalkane to form an azomethine ylide intermediate. This highly reactive ylide is then trapped in situ by a suitable dipolarophile, such as a nitrile, to undergo a final [3+2] cycloaddition, yielding a 1,2,4-triazole (B32235) ring. The sterically demanding di-tert-butyl groups on DBAD can influence the reaction efficiency, sometimes leading to slightly lower yields compared to less hindered analogues like diethyl azodicarboxylate (DEAD).
This compound is instrumental in several synthetic routes to 1,2,4-triazoles, which are important scaffolds in pharmaceuticals and materials science.
One innovative method is the photochemical multi-component reaction described previously. In this process, three components—an azodicarboxylate (DBAD), a diazoalkane, and a nitrile—are combined under blue LED irradiation. The key steps are:
Photochemical excitation of DBAD.
Reaction with the diazoalkane to generate an azomethine ylide.
A subsequent [3+2] cycloaddition of the ylide with the nitrile solvent to form the 1,2,4-triazole ring.
This method is notable for its mild conditions and broad substrate scope. When DBAD was used in this reaction, the corresponding 1,2,4-triazole was formed, although with a slightly decreased yield compared to less sterically hindered azodicarboxylates.
Another pathway to 1,2,4-triazoles involves chemistry related to the Mitsunobu reaction. While DBAD is often used as an alternative to DEAD or DIAD in Mitsunobu reactions to simplify product purification, the reactive intermediates generated can also be trapped to form heterocyclic structures. For instance, the betaine (B1666868) intermediate formed from the reaction of a phosphine (B1218219) and an azodicarboxylate can be intercepted by reagents like isocyanates, leading to the formation of 1,2,4-triazole derivatives.
| Azodicarboxylate Reagent | Diazoalkane | Nitrile | Product | Yield (%) |
|---|---|---|---|---|
| Diethyl azodicarboxylate (DEAD) | Ethyl 2-diazoacetate | Acetonitrile | 1,2,4-Triazole derivative | 81 |
| Diisopropyl azodicarboxylate (DIAD) | Ethyl 2-diazoacetate | Acetonitrile | 1,2,4-Triazole derivative | 75 |
| This compound (DBAD) | Ethyl 2-diazoacetate | Acetonitrile | 1,2,4-Triazole derivative | 71 |
[4+2] Cycloaddition Reactions (Diels-Alder Type)
Radical Reactions and Radical Trapping
This compound (DBAD) plays a significant role in radical reactions, primarily as an efficient radical trap. Its ability to react with carbon-centered radicals allows for the formation of new carbon-nitrogen bonds, which can be precursors for subsequent carbon-carbon bond-forming transformations.
Generation of Radicals for C-C Bond Formation
The generation of carbon-centered radicals is a crucial first step in many carbon-carbon bond-forming reactions. These radicals can be produced through various methods, including the homolytic cleavage of weak bonds by heat or light, or through redox processes. Once generated, these highly reactive intermediates can be trapped by suitable acceptors, such as this compound, to form more stable adducts. This trapping process can be a key step in a synthetic sequence that ultimately leads to the formation of a new carbon-carbon bond.
Barton-McCombie Deoxygenation Reaction
The Barton-McCombie deoxygenation is a radical-based reaction that removes a hydroxyl group from an alcohol. The standard reaction involves the conversion of the alcohol to a thiocarbonyl derivative, which then reacts with a radical initiator, such as azobisisobutyronitrile (AIBN), and a hydrogen atom donor, like tributyltin hydride, to afford the deoxygenated product. While this compound is a well-known radical initiator and trap, its direct application as a key reagent in the classical Barton-McCombie reaction for C-C bond formation is not extensively documented in the reviewed literature. The reaction primarily focuses on the reduction of a C-O bond to a C-H bond.
Interception of α-Amino Radicals
α-Amino radicals are valuable intermediates in organic synthesis, enabling the functionalization of the α-carbon of amines. These radicals can be generated from various precursors, such as α-amino acids or through the oxidation of tertiary amines. This compound can serve as an effective trapping agent for these nucleophilic radicals. The resulting hydrazinyl-substituted amine can then be further manipulated. While this interception primarily forms a C-N bond, subsequent transformations can lead to the formation of C-C bonds, making DBAD an indirect participant in such synthetic strategies.
Barbier-Type Propargylation Reactions
A notable application of this compound in carbon-carbon bond formation is its participation in Barbier-type propargylation reactions. This reaction allows for the synthesis of propargylic hydrazides, which are valuable synthetic intermediates. In a study, the reaction of DBAD with γ-trialkylsilylated propargylic halides in the presence of reactive barium afforded the corresponding propargylic hydrazides in moderate to high yields. researchgate.net This transformation involves the in situ formation of an organobarium reagent which then adds to the N=N double bond of DBAD, forming a new carbon-nitrogen bond and subsequently, after rearrangement, a carbon-carbon bond.
The regioselectivity of this reaction is a key aspect, with the reaction conditions influencing the formation of either the propargyl or allenyl hydrazide product.
Below is a table summarizing the results of the Barbier-type propargylation of this compound with various propargylic bromides.
| Propargylic Bromide | Product | Yield (%) |
| 1-bromo-2-pentyne | N-(1-ethyl-2-propynyl)-N,N'-bis(tert-butoxycarbonyl)hydrazine | 75 |
| 1-bromo-2-hexyne | N-(1-propyl-2-propynyl)-N,N'-bis(tert-butoxycarbonyl)hydrazine | 82 |
| 1-bromo-3-phenyl-2-propyne | N-(1-benzyl-2-propynyl)-N,N'-bis(tert-butoxycarbonyl)hydrazine | 68 |
Staudinger Reactions
The Staudinger reaction classically involves the reaction of an azide (B81097) with a phosphine to produce an aza-ylide, which upon hydrolysis, yields an amine and a phosphine oxide. organic-chemistry.org This reaction is primarily a method for the formation of nitrogen-containing compounds and does not typically result in the formation of carbon-carbon bonds. A thorough review of the scientific literature did not reveal any established or modified Staudinger reactions where this compound is utilized to facilitate the formation of a carbon-carbon bond. Therefore, this application is not a recognized role for this compound within the context of Staudinger chemistry.
V. Di Tert Butyl Azodicarboxylate in Dehydrogenation and Oxidation Reactions
Dehydrogenation of 1,2,3,4-Tetrahydroquinolines
The conversion of 1,2,3,4-tetrahydroquinolines to quinolines is a significant transformation in the synthesis of nitrogen-containing heterocyclic compounds, which are prevalent in biologically active molecules and natural products. Di-tert-butyl azodicarboxylate has been effectively utilized in these dehydrogenation reactions, particularly as part of a co-catalytic system.
Research has demonstrated that a combination of a copper(I) catalyst, such as copper(I) iodide (CuI), and DBAD can efficiently catalyze the aerobic dehydrogenation of 1,2,3,4-tetrahydroquinolines. acs.org In this system, DBAD acts as the immediate oxidizing agent, accepting hydrogen atoms from the tetrahydroquinoline to form the corresponding quinoline (B57606) and di-tert-butyl hydrazodicarboxylate (DBAD-H₂). The role of the copper catalyst is to facilitate the aerobic regeneration of DBAD from DBAD-H₂ using molecular oxygen as the terminal oxidant. This creates a catalytic cycle where only a substoichiometric amount of DBAD is required. acs.org
The reaction proceeds under mild conditions, typically at room temperature and under an oxygen atmosphere (balloon). The choice of a ligand, such as 4-(dimethylamino)pyridine (DMAP), can further enhance the catalytic activity. acs.org For instance, the dehydrogenation of 1,2,3,4-tetrahydroquinoline (B108954) itself proceeds in high yield (98%) when a stoichiometric amount of DBAD is used. acs.org When employed in a catalytic system, the parent quinoline was obtained in a 92% yield. acs.org This methodology has been applied to a variety of substituted tetrahydroquinolines, demonstrating its utility in synthesizing diverse quinoline derivatives. acs.org
| Substrate | Product | Catalyst System | Yield (%) |
| 1,2,3,4-Tetrahydroquinoline | Quinoline | CuI/DMAP/DBAD | 92 |
| 6-Methyl-1,2,3,4-tetrahydroquinoline | 6-Methylquinoline | CuI/DMAP/DBAD | 90 |
| 8-Methyl-1,2,3,4-tetrahydroquinoline | 8-Methylquinoline | CuI/4-OMepy/DIAD | 85 |
| 6-Methoxy-1,2,3,4-tetrahydroquinoline | 6-Methoxyquinoline | CuI/DMAP/DBAD | 91 |
| 6-Chloro-1,2,3,4-tetrahydroquinoline | 6-Chloroquinoline | CuI/DMAP/DBAD | 88 |
| For sterically hindered substrates, diisopropyl azodicarboxylate (DIAD) and 4-methoxypyridine (B45360) (4-OMepy) were found to be more effective. acs.org |
Aerobic Oxidation of Alcohols (Co-oxidant in Copper-Catalyzed Systems)
The oxidation of alcohols to carbonyl compounds is a cornerstone reaction in organic synthesis. The use of molecular oxygen as a clean and inexpensive terminal oxidant is highly desirable, and copper-based catalytic systems have been extensively developed for this purpose. youtube.com this compound has been identified as an effective redox-active co-catalyst in some of these copper-catalyzed aerobic alcohol oxidation reactions. researchgate.net
Nearly two decades ago, it was reported that azodicarboxylates like DBAD could serve as efficient co-catalysts in copper-catalyzed aerobic oxidations. researchgate.net The mechanism involves two interdependent catalytic cycles that operate in sequence. A fast pathway involves the copper(II)/DBAD system where DBAD acts as the direct oxidant for the alcohol. This is followed by a slower copper(II)-only pathway. researchgate.net In situ infrared spectroscopy studies have shown an initial burst of product formation that occurs anaerobically, followed by a steady-state catalysis phase that consumes oxygen. researchgate.net
A notable catalytic system employs a combination of a copper salt (e.g., CuCl), DBAD, and a base like potassium carbonate (K₂CO₃). This system has proven effective for the aerobic oxidation of allylic and propargylic alcohols, providing the corresponding aldehydes and ketones in high yields. koreascience.kr The cooperative action between the copper catalyst and the azodicarboxylate is crucial for the reaction's efficiency, although the nature of this cooperativity has been a subject of detailed mechanistic studies. researchgate.net These systems highlight the utility of DBAD in facilitating oxidations under aerobic conditions, avoiding the need for stoichiometric amounts of harsh or toxic oxidizing agents. biolmolchem.com
| Substrate Alcohol | Product Carbonyl | Catalyst System |
| Benzyl alcohol | Benzaldehyde | Cu(II)/DBAD |
| Cinnamyl alcohol | Cinnamaldehyde | CuCl/DBAD/K₂CO₃ |
| 1-Phenylethanol | Acetophenone | Cu(II)/DBAD |
| Propargyl alcohol | Propargyl aldehyde | CuCl/DBAD/K₂CO₃ |
Oxidation of Thiols and Anilines
This compound and its analogues are also capable of oxidizing other functional groups, such as thiols and anilines, through dehydrogenative coupling or related pathways.
Oxidation of Thiols: The oxidation of thiols (R-SH) to disulfides (R-S-S-R) is a fundamental transformation in organic and biological chemistry. openaccessjournals.comrsc.org Azodicarboxylates can facilitate this conversion. For example, the related compound dibenzyl azodicarboxylate (DBAD) has been used in a Mitsunobu-type reaction for the S-H activation of thiols to prepare sulfenamides by coupling with amines. researchgate.net This reaction proceeds through the dehydrogenation of both the thiol and the amine, with the azodicarboxylate acting as the hydrogen acceptor. researchgate.net This reactivity paradigm suggests that this compound can similarly act as an oxidant for thiols, leading to the formation of disulfide bonds through a dehydrogenative coupling mechanism where two thiol molecules are oxidized to form a disulfide. The general transformation involves the loss of a hydrogen atom from each of two thiol molecules to form an S-S bond. wikipedia.org
Oxidation of Anilines: Anilines are aromatic amines that are susceptible to oxidation, which can lead to a variety of products depending on the oxidant and reaction conditions. openaccessjournals.com The amino group makes the aromatic ring electron-rich and prone to oxidation. nih.gov While specific literature detailing the direct oxidation of anilines with this compound as the sole oxidant is not extensive, the known reactivity of DBAD suggests its potential role in such transformations. Oxidation of anilines can lead to the formation of azo compounds, nitro compounds, or polymeric materials. nih.gov For instance, tert-butyl nitrite, another nitrogen-based oxidizing agent, is used to mediate azo coupling between anilines and other heterocyclic compounds. Given that DBAD is a known dehydrogenating agent, its reaction with anilines could potentially lead to oxidative coupling products. Mechanistic studies on the oxidation of N,N-dialkylanilines with other oxidants like tert-butyl hydroperoxide often involve single electron transfer (SET) processes, leading to the formation of iminium ion intermediates. A similar SET pathway could be envisioned for reactions involving DBAD.
Vi. Advanced Applications and Emerging Research Areas of Di Tert Butyl Azodicarboxylate
In Peptide Synthesis
The precise construction of peptides, particularly those with unnatural modifications, is a cornerstone of modern medicinal chemistry and chemical biology. Di-tert-butyl azodicarboxylate has emerged as a key reagent in this field, enabling the synthesis of complex peptide structures.
This compound is a crucial reactant for the preparation of key hexapeptide fragments. scientificlabs.ie It is employed in stereoselective synthetic routes such as selenocyclization/oxidative deselenylation and hydrazination/cyclization reactions. scientificlabs.ie These methodologies are essential for producing conformationally constrained peptides and peptidomimetics, which are of great interest for their potential therapeutic properties. The involvement of DBAD in these intricate synthetic sequences underscores its importance in forging critical nitrogen-containing bonds within the peptide structure.
The creation of peptides that can respond to external stimuli, like light, is a burgeoning field with potential applications in targeted drug delivery and regenerative medicine. This compound is instrumental in the synthesis of the specialized amino acids that bestow these responsive properties upon peptides.
A notable example involves the use of DBAD for the α-amination of an aldehyde, a key step in the synthesis of a precursor for a photo-responsive amino acid. scispace.com This reaction introduces a nitrogen group that is subsequently modified to form the final stimulus-responsive building block. Once incorporated into a peptide chain, this amino acid allows for the control of the peptide's structure and biological activity through the application of light.
| Reactant 1 | Reactant 2 | Reagent | Product | Yield | Reference |
|---|---|---|---|---|---|
| Aldehyde | Pyrrolidine | This compound | α-aminated product | 85% | scispace.com |
Dipeptidyl peptidase IV (DPP-IV) is an important enzyme target in the management of type 2 diabetes. The design of water-soluble prodrugs that are activated by DPP-IV is an innovative strategy to enhance the therapeutic profiles of drugs. This compound is a key reagent in the synthesis of these prodrugs, particularly through the Mitsunobu reaction. scientificlabs.ie
In this approach, the Mitsunobu reaction, facilitated by DBAD and a phosphine (B1218219) co-reagent, is used to couple a drug molecule containing a hydroxyl group to a dipeptide moiety recognized by DPP-IV. This creates a prodrug that is inactive until the dipeptide is cleaved by DPP-IV in the body, releasing the active pharmaceutical agent. This method can significantly improve the water solubility and oral bioavailability of drugs that are otherwise difficult to formulate.
The conjugation of amino acids to nucleosides represents a promising avenue for the creation of novel antiviral and anticancer prodrugs with enhanced cellular permeability and targeting. This compound, when used with polymer-supported triphenylphosphine (B44618), facilitates the regioselective coupling of amino acids to the 5'-hydroxyl group of nucleosides. researchgate.net This method provides an efficient and clean route to these important prodrug precursors, with the polymer-supported phosphine simplifying the purification of the final product.
In Pharmaceutical and Agrochemical Synthesis
The synthesis of nitrogen-containing compounds is fundamental to the development of new pharmaceuticals and agrochemicals. nbinno.com this compound serves as a powerful reagent for introducing nitrogen into a wide variety of organic molecules.
This compound is extensively used in the synthesis of a diverse range of nitrogen-containing heterocycles that form the core of many bioactive molecules. nbinno.com A significant application is in the synthesis of 1,2,4-triazolines, a class of compounds known for their broad spectrum of biological activities, including antiviral, anticancer, and anti-inflammatory properties. researchgate.net The reaction between DBAD and 2-azidoacrylates, initiated by triphenylphosphine, offers an effective pathway to these valuable heterocyclic structures. researchgate.net
DBAD is also a key reagent in the direct amination of carbonyl compounds, a foundational reaction in the synthesis of many pharmaceutical building blocks. For instance, the catalytic asymmetric amination of α-monosubstituted nitroacetates with DBAD allows for the stereocontrolled synthesis of chiral α-amino acids, which are essential components of many modern drugs. rsc.org
| Reaction Type | Starting Materials | Reagent | Product Class | Significance | Reference |
|---|---|---|---|---|---|
| Triphenylphosphine-triggered cyclization | 2-Azidoacrylates | This compound | 1,2,4-Triazolines | Access to antiviral and anticancer scaffolds | researchgate.net |
| Catalytic Asymmetric Direct Amination | α-Monosubstituted nitroacetates | This compound | Chiral α-amino acids | Synthesis of key pharmaceutical building blocks | rsc.org |
The synthetic utility of DBAD further extends to the creation of other important heterocyclic systems, such as azaindoles and pyrrolo-fused heterocycles, which are frequently found in medicinally important compounds.
Precursor for Pharmaceutical Intermediates
This compound is a key reagent in the synthesis of various pharmaceutical intermediates. It is utilized in reactions such as the Mitsunobu reaction, a versatile method for the stereospecific conversion of alcohols to a wide range of functional groups. researchgate.net For instance, DBAD, in conjunction with triphenylphosphine, facilitates the formation of cyclic ether rings, a common structural motif in many biologically active compounds. nih.gov One notable application is in the synthesis of (−)-aglacin E, where a Mitsunobu reaction employing DBAD is a crucial step in the formation of a cyclic ether intermediate. nih.gov
DBAD is also employed in amination reactions, which are fundamental in the construction of nitrogen-containing molecules prevalent in pharmaceuticals. For example, it is used in the electrophilic amination of β-keto esters. cymitquimica.com Furthermore, DBAD serves as a reactant for the preparation of hexapeptide key fragments through stereoselective selenocyclization/oxidative deselenylation reactions. cymitquimica.com
The following table summarizes selected applications of DBAD in the synthesis of pharmaceutical intermediates:
| Application | Reaction Type | Key Transformation | Reference |
| Synthesis of (−)-aglacin E | Mitsunobu Reaction | Formation of a cyclic ether ring | nih.gov |
| General Synthesis | Electrophilic Amination | Amination of β-keto esters | cymitquimica.com |
| Peptide Synthesis | Selenocyclization/Oxidative Deselenylation | Preparation of hexapeptide fragments | cymitquimica.com |
Synthesis of Pyrroloisoquinoline Templates and Peptidomimetic Compounds
This compound serves as a valuable starting material in the synthesis of pyrroloisoquinoline templates. cymitquimica.com This is achieved through a stereoselective N-acyliminium-mediated cyclization and enolate amination. cymitquimica.com The pyrroloisoquinoline scaffold is a significant structural motif found in numerous natural products and synthetic molecules with potential biological activity. nih.gov
In the realm of medicinal chemistry, peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved properties such as enhanced stability and oral bioavailability. researchgate.netfrontiersin.org DBAD is utilized in the preparation of peptidomimetic compounds through enolate amination. cymitquimica.com These synthetic strategies often involve solid-phase synthesis techniques to construct complex molecular architectures. mdpi.com
Synthesis of Bacterial Peptide Deformylase (PDF) Inhibitor Fumimycin
Fumimycin is a natural product that acts as an inhibitor of bacterial peptide deformylase (PDF), a crucial enzyme for bacterial survival, making it a target for the development of new antibiotics. The total synthesis of fumimycin has been achieved through various synthetic routes. nih.gov In some approaches, derivatives and analogues of fumimycin are prepared to evaluate their antibacterial activity. nih.gov While direct use of DBAD in the final steps might not be explicitly detailed in all syntheses, the construction of the core α,α-disubstituted amino acid moiety often involves amination strategies where azodicarboxylates are commonly employed reagents. The enantioselective total synthesis of (-)-fumimycin has been accomplished with high stereochemical purity, underscoring the importance of stereocontrolled reactions in synthesizing such complex molecules. nih.gov
Synthesis of Sulfated Gold Nanoparticles (Derivatives)
Emerging research has highlighted the potential of this compound derivatives in the synthesis of sulfated gold nanoparticles. jinxiangchemical.com These nanoparticles, decorated with sulfated ligands, are being investigated for their potential as modulators of lysosomal enzymes. nih.gov For instance, gold nanoparticles decorated with monosaccharides and sulfated ligands have been designed as multivalent inhibitors of N-acetylgalactosamine-6-sulfatase (GALNS), an enzyme implicated in the lysosomal storage disease Morquio A. nih.gov This application showcases the expanding utility of DBAD into the realm of materials science and nanomedicine.
Asymmetric Synthesis of L-Carbidopa
The following table outlines the key aspects of this asymmetric synthesis:
| Feature | Description | Reference |
| Target Molecule | L-Carbidopa | nih.govacs.orgresearchgate.netacs.org |
| Key Reaction | Asymmetric α-amination | nih.govacs.orgresearchgate.netacs.org |
| Reagents | Acyclic β-ketoester, this compound | nih.govacs.orgresearchgate.netacs.org |
| Catalyst System | Europium and (R,R)-diphenyl-pybox | nih.govacs.org |
| Overall Yield | 50% | acs.orgresearchgate.net |
| Number of Steps | Seven | acs.orgresearchgate.net |
In Polymer Chemistry
As a Chain Transfer Agent in Polymerization
As Foaming or Crosslinking Agents in Polymer Materials
While other azo compounds like azodicarbonamide (B1663908) (ADC) are widely used as chemical blowing agents to create foams, the application of this compound is prominently documented as a crosslinking agent for polymers.
Crosslinking is a process that links polymer chains together, enhancing their mechanical strength, thermal stability, and chemical resistance. DBAD has been identified as an effective crosslinking agent for polyolefins, such as polyethylene (B3416737), particularly for high-performance applications like electrical insulation in high-voltage DC cables google.com. The crosslinking mechanism involves the thermal dissociation of the azo compound at elevated temperatures (e.g., 160 to 300 °C) google.com. This process generates radicals that react with the polyolefin chains, leading to the formation of carbon-carbon bonds between them google.com.
One of the significant advantages of using DBAD over traditional crosslinking agents like dicumyl peroxide (DCP) is that its decomposition byproducts are non-polar. This is crucial for electrical insulation applications where the presence of polar impurities can negatively affect the material's dielectric properties google.com.
Furthermore, research has demonstrated the ability to graft DBAD onto polyethylene (PE) and polypropylene (B1209903) (PP) backbones. This is achieved by using a catalyst, such as N-hydroxyphthalimide (NHPI), to create carbon-centered radicals on the polymer chain, which then react with the N=N bond of DBAD researchgate.netacs.org. This grafting process introduces hydrazine (B178648) functionalities into the polymer, which can serve as points for further modification or act as compatibilizers in polymer blends researchgate.netacs.org.
Table 1: Crosslinking Polyethylene with this compound (DBAD)
| Parameter | Description | Source |
|---|---|---|
| Polymer | Polyolefin (e.g., Low-Density Polyethylene - LDPE) | google.com |
| Crosslinking Agent | This compound (DBAD/DBAC) | google.com |
| Mechanism | Thermal dissociation of azo compound to form radicals, which abstract hydrogen from the polymer chain, leading to C-C bond formation between chains. | google.com |
| Processing Temp. | 160 to 300 °C | google.com |
| Concentration | 0.01-20 weight-%, preferably 1-3 weight-% | google.com |
| Key Advantage | Forms non-polar byproducts, preserving the electrical insulation properties of the polyolefin. | google.com |
In Materials Science
DBAD has been noted for its role in the innovative development of advanced materials. It can be combined with substances like polyurethane to produce porous flame-retardant insulation materials jinxiangchemical.com. This application is significant for the construction and industrial sectors, where enhancing the fire safety of insulation is critical. The incorporation of DBAD reportedly improves not only the flame-retardant characteristics but also the processing flowability of the material jinxiangchemical.com.
In Dye Manufacturing
In the field of dye and pigment production, this compound serves as a valuable intermediate. Its application in the dye industry contributes to the synthesis of high-performance pigments jinxiangchemical.com. The use of DBAD in these processes can also enhance the color stability of the final products, a crucial attribute for dyes used in textiles, coatings, and plastics jinxiangchemical.com.
Electronic Chemicals (e.g., Photoresist, Liquid Crystal Materials)
The unique chemical properties of DBAD have led to its use in the specialized field of electronic chemicals.
In photolithography, a key process in semiconductor manufacturing, DBAD is listed as a potential radical initiator for the synthesis of polymers used in antireflective coatings google.comgoogle.comgoogle.com. These coatings are essential for controlling light reflection and enabling the creation of high-resolution patterns on microchips google.com.
DBAD also plays a crucial role as a reagent in the synthesis of molecules for liquid crystal (LC) materials. Research has shown that DBAD is used to prepare Boc-protected arylhydrazines through the addition of an organometallic (aryllithium) reagent to the N=N double bond nih.govbeilstein-journals.org. These resulting hydrazine derivatives are then utilized as key building blocks for synthesizing discotic liquid crystals, which are materials with applications in electronic displays and optical films nih.govbeilstein-journals.orgwhiterose.ac.uk.
Flow Chemistry Applications
Flow chemistry, or continuous-flow processing, represents a paradigm shift from traditional batch-based chemical production, offering enhanced safety, efficiency, and scalability. This compound has been successfully utilized in this modern synthesis technology.
One documented example involves an organocatalytic reaction where DBAD and a keto ester are passed through a packed-bed column reactor google.com. This continuous process allows for precise control over reaction parameters like residence time, which was set to 21 minutes in this instance google.com. Flow chemistry provides significant advantages, such as improved heat and mass transfer, which is particularly beneficial for managing potentially exothermic reactions and handling reactive intermediates safely google.com. The ability to operate continuously also allows for the production of multi-gram quantities of a product with minimal system fouling google.com. This methodology is increasingly adopted in the pharmaceutical and fine chemical industries to streamline processes that would be more challenging or less efficient in conventional batch reactors google.com.
Table 2: Example of DBAD in a Flow Chemistry Application
| Parameter | Description | Source |
|---|---|---|
| Reactants | Ethyl 2-oxocyclopentanecarboxylate and this compound in toluene | google.com |
| Reactor Type | Packed-bed column | google.com |
| Residence Time | 21 minutes | google.com |
| Benefit | Enables continuous production, improved control over reaction conditions, and safer handling of reagents compared to batch processing. | google.com |
Vii. Mechanistic Investigations and Computational Studies on Di Tert Butyl Azodicarboxylate Reactions
Elucidation of Reaction Pathways
The reaction pathways of di-tert-butyl azodicarboxylate are diverse, with its role in the Mitsunobu reaction being one of the most thoroughly studied. The mechanism of the Mitsunobu reaction, while complex, is generally understood to proceed through several key intermediates. The reaction is initiated by the nucleophilic attack of a phosphine (B1218219), typically triphenylphosphine (B44618), on the azodicarboxylate. nih.govmissouri.edu
Beyond the Mitsunobu reaction, DBAD serves as an efficient electrophile for amination and hydrazination reactions. dntb.gov.ua For instance, it is used in the catalytic asymmetric direct amination of α-monosubstituted nitroacetates. researchgate.net
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has emerged as a powerful tool for probing the structural and electronic properties of this compound, providing insights that complement experimental findings.
DFT calculations have been instrumental in determining the most stable conformation of DBAD. Geometry optimization performed at the B3LYP/6-31G(d) level of theory for the trans-isomer of this compound revealed a structure that is in good agreement with data obtained from X-ray crystallography. nih.gov
A key finding from these studies is the non-planar arrangement of the molecule. The torsion angle between the N=N and C=O double bonds was found to be 84.0(2)° experimentally, while the optimized structure from DFT calculations showed a similar N–C(O) torsion angle of 107.7°. nih.gov This near-orthogonality indicates an almost complete lack of classical conjugation between the adjacent π systems. nih.gov The calculations also confirmed that the two carbonyl vectors adopt an anti-disposed relationship. nih.gov
Table 1: Comparison of Selected Geometric Parameters for trans-Di-tert-butyl Azodicarboxylate
| Parameter | X-ray Crystallography Value | DFT (B3LYP/6-31G(d)) Value |
|---|---|---|
| N=N–C=O Torsion Angle | 84.0(2)° | 107.7° |
| Disposition of C=O Vectors | Anti (180°) | Anti |
Electronic energy calculations provide valuable information about the relative stability of different isomers of DBAD. Using the M062X/6-311+G(d) model, the energy difference between the known trans-isomer and the hypothetical cis-N=N isomer has been calculated. nih.gov The results indicate that the cis-isomer is only slightly higher in energy than the trans-isomer, with a predicted energy difference of just 11.9 kJ/mol. nih.gov This small energy gap suggests that the cis-isomer could be a plausible intermediate in certain reactions, particularly photochemical processes like the diaza-Diels–Alder reaction. nih.gov
Table 2: Calculated Relative Electronic Energies
| Isomer | Computational Model | Relative Energy (kJ/mol) |
|---|---|---|
| trans-Di-tert-butyl azodicarboxylate | M062X/6-311+G(d) | 0 (Reference) |
| cis-Di-tert-butyl azodicarboxylate | M062X/6-311+G(d) | 11.9 |
Natural Bond Orbital (NBO) analysis has been conducted to further understand the electronic structure and bonding within the this compound molecule. These calculations, performed using the M062X/6-311+G(d) model, support the findings from the geometry optimization, confirming the electronic isolation of the N=N double bond. nih.gov The analysis of donor-acceptor interactions within the NBO framework reveals a clear preference for the near-orthogonal conformation, which minimizes repulsive interactions and explains the lack of significant π-conjugation across the N-C(O) bond. nih.gov
Time-dependent Density Functional Theory (TD-DFT) has been employed to simulate the electronic transitions of this compound and to understand its UV-Vis absorption spectrum. Using the TD-DFT approach at the B3LYP/6-311+G(d) level, researchers have successfully reproduced the weak absorption band observed in the near-UV region for DBAD in a cyclohexane (B81311) medium. nih.gov This computational result corroborates the experimental observation and provides a theoretical basis for assigning the electronic transitions responsible for this absorption.
Role of Hydrogen Bonding in Reaction Efficiency
Hydrogen bonding can play a significant role in the efficiency and selectivity of reactions involving this compound. This is particularly evident in reactions where DBAD is used in conjunction with a hydrogen-bond-donating catalyst or substrate. The activation of substrates through hydrogen bonding can lower the energy of the transition state and accelerate the reaction.
In the context of the Mitsunobu reaction, both the alcohol and the acidic pronucleophile are capable of engaging in hydrogen bonding. While the mechanism is complex, it is suggested that hydrogen bonding between the acidic component and the initially formed betaine (B1666868) intermediate can influence the effective basicity and, consequently, the reaction rate. nih.gov
A clear example of the impact of hydrogen bonding is seen in the enantioselective α-amination of 1,3-dicarbonyl compounds, where DBAD is used as the nitrogen source. In these reactions, squaramide derivatives have been shown to be highly effective hydrogen-bonding catalysts. The catalyst is believed to activate both the 1,3-dicarbonyl compound (the nucleophile) and the this compound (the electrophile) through a network of hydrogen bonds. This dual activation orients the reactants in a chiral environment, leading to high yields and excellent enantioselectivities. The efficiency of this catalytic system underscores the importance of hydrogen bonding in facilitating bond formation and controlling the stereochemical outcome of the reaction.
Influence of Steric and Electronic Effects on Reactivity
The reactivity of this compound (DBAD) in various chemical transformations is profoundly influenced by the interplay of steric and electronic effects originating from its bulky tert-butyl groups. These factors not only modulate its reactivity compared to other common azodicarboxylates like diethyl azodicarboxylate (DEAD) and diisopropyl azodicarboxylate (DIAD) but also offer practical advantages in certain synthetic applications, most notably the Mitsunobu reaction.
Steric Effects
The most significant factor governing the reactivity of DBAD is the steric hindrance imposed by the two large tert-butyl groups. The tert-butyl group is a common molecular motif used to introduce steric bulk and structural rigidity. torvergata.itudg.edu This steric congestion directly impacts the accessibility of the N=N double bond, which is the primary site of reaction in processes like the Mitsunobu reaction.
In the initial step of the Mitsunobu reaction, a phosphine, typically triphenylphosphine, performs a nucleophilic attack on one of the nitrogen atoms of the azodicarboxylate. wikipedia.orgchemistrysteps.com The considerable bulk of the tert-butyl groups in DBAD shields the nitrogen atoms, making this initial attack more difficult compared to less hindered analogues like DEAD. This steric impediment can lead to slower reaction rates or lower yields in certain cases.
Research has demonstrated a clear structure-reactivity relationship based on the size of the alkyl groups on the azodicarboxylate. In a study on the cyclization of benzoic acid hydrazide derivatives, the reaction proceeded smoothly with Mitsunobu reagents bearing smaller alkyl groups (methyl, ethyl, benzyl). In contrast, when DBAD (referred to as DtBAD in the study) or DIAD was used, the desired product was obtained in low or negligible yields. rsc.org This suggests that the steric hindrance presented by the isopropyl and tert-butyl groups significantly hampers the cyclization process. rsc.org
Similarly, in a mechanochemical investigation of the Mitsunobu reaction, DBAD was found to be the optimal reagent for the esterification of benzoic acid with 1-phenylethanol, providing an 80% yield. When DIAD was used under the same conditions, the yield dropped to 65%, a result attributed to the differing steric profiles of the reagents. rwth-aachen.de
The following table summarizes the effect of the azodicarboxylate's alkyl group size on the yield of a specific oxadiazolone synthesis, highlighting the impact of steric hindrance. rsc.org
| Mitsunobu Reagent | Alkyl Group | Steric Hindrance | Yield (%) |
| PPh₃–DMAD | Methyl | Low | 52 |
| PPh₃–DEAD | Ethyl | Moderate | 71 |
| PPh₃–DIAD | Isopropyl | High | <5 |
| PPh₃–DtBAD | tert-Butyl | Very High | <5 |
Data sourced from a study on the synthesis of 3-alkyl-5-phenyl-1,3,4-oxadiazol-2(3H)-ones. rsc.org
Electronic Effects
While often overshadowed by steric factors, electronic effects also play a crucial role in the reactivity of DBAD. The tert-butyl groups are weakly electron-donating through induction, which slightly increases the electron density on the azo group. However, a more significant electronic effect relates to the stability and subsequent removal of the di-tert-butyl hydrazinedicarboxylate byproduct formed during the reaction.
A major advantage of using DBAD in the Mitsunobu reaction is the ease of purification post-reaction. researchgate.net The tert-butoxycarbonyl group is labile under acidic conditions. Treatment of the reaction mixture with trifluoroacetic acid (TFA) causes the di-tert-butyl hydrazinedicarboxylate byproduct to decompose into volatile and water-soluble products (isobutylene, carbon dioxide, and hydrazine). researchgate.net This decomposition pathway simplifies the purification process, often eliminating the need for column chromatography to remove the hydrazine (B178648) byproduct, which can be challenging with byproducts derived from DEAD or DIAD. researchgate.net This practical advantage has led to DBAD gaining popularity as a preferred reagent despite its potentially lower reactivity in some contexts. researchgate.net
In certain catalytic systems, the electronic nature of the azodicarboxylate is a key determinant of success. For instance, in a silver-catalyzed C4–H amination of 1-naphthylamines, DBAD, DIAD, and dibenzyl azodicarboxylate all showed comparably high yields (>80%), indicating that for this specific mechanism, the electronic properties of the reagents were well-suited for the transformation and that steric effects were less differentiating.
Viii. Sustainable Chemistry and Green Methodologies Involving Di Tert Butyl Azodicarboxylate
Catalyst Recycling and Immobilized Catalysts
A significant drawback of reactions like the Mitsunobu reaction, which frequently employs DBAD, is the generation of stoichiometric amounts of byproducts, such as triphenylphosphine (B44618) oxide, that can be difficult to separate from the desired product. To address this, researchers have explored the use of immobilized catalysts and recyclable reagents.
One prominent strategy involves the use of polymer-supported triphenylphosphine (PS-TPP) . In this approach, the triphenylphosphine reagent is covalently bound to a solid polymer support. This allows for the easy separation of the resulting polymer-supported triphenylphosphine oxide from the reaction mixture by simple filtration. The recovered polymer can then be regenerated and reused in subsequent reactions, significantly reducing waste and simplifying the purification process. nih.gov A variation of this method uses di-tert-butyl azodicarboxylate in conjunction with resin-bound triphenylphosphine. After the reaction, the oxidized phosphine (B1218219) resin is removed by filtration, and the DBAD byproduct can be decomposed and removed by treatment with trifluoroacetic acid. jocpr.comwikipedia.org
Another approach to catalyst recycling involves the use of fluorous phosphines . These are phosphines with attached perfluorinated alkyl chains ("fluorous ponytails"). These fluorous tags impart a unique solubility profile, allowing the fluorous phosphine and its oxide byproduct to be selectively separated from the non-fluorous product using fluorous solid-phase extraction. The recovered fluorous phosphine oxide can then be reduced back to the phosphine and reused.
Table 1: Strategies for Catalyst and Reagent Recycling in Reactions with this compound
| Strategy | Description | Advantages |
|---|
| Polymer-Supported Triphenylphosphine (PS-TPP) | Triphenylphosphine is immobilized on a solid polymer support. | - Easy separation of phosphine oxide byproduct by filtration.
Use in Deep Eutectic Solvents
Deep eutectic solvents (DESs) have emerged as promising green alternatives to conventional volatile organic compounds (VOCs). DESs are mixtures of hydrogen bond donors and acceptors that form a eutectic with a melting point much lower than the individual components. They are often biodegradable, non-toxic, and can be prepared from inexpensive and renewable resources.
Research has demonstrated the successful application of DBAD in DES for asymmetric synthesis. For instance, the enantioselective α-amination of 1,3-dicarbonyl compounds has been carried out using DBAD in a deep eutectic solvent composed of choline chloride and glycerol (ChCl/glycerol). This reaction, catalyzed by a chiral 2-aminobenzimidazole derivative, proceeds with high yield and good enantioselectivity. The use of ultrasound irradiation has been shown to reduce the reaction time significantly in these systems.
Table 2: Asymmetric α-Amination with DBAD in a Deep Eutectic Solvent
| Substrate | Catalyst | Solvent | Temperature (°C) | Time (h) | Conversion (%) | Enantiomeric Excess (ee, %) |
|---|---|---|---|---|---|---|
| Ethyl 2-oxocyclopentane-1-carboxylate | Chiral 2-aminobenzimidazole | ChCl/glycerol (1:2) | 0 | 4-5 | 94 | 80 |
| Ethyl 2-oxocyclopentane-1-carboxylate | Chiral 2-aminobenzimidazole | ChCl/urea (1:2) | 0 | 4-5 | 94 | 78 |
| Ethyl 2-oxocyclopentane-1-carboxylate | Chiral 2-aminobenzimidazole | ChCl/glycerol (1:2) | 25 (ultrasound) | 1 | ~90 | ~73 |
Data compiled from studies on enantioselective α-amination reactions. chem-station.com
The use of DESs not only provides a more environmentally benign reaction medium but can also influence the reactivity and selectivity of the chemical transformation. The high polarity and unique hydrogen-bonding network of DESs can stabilize intermediates and transition states, leading to enhanced reaction rates and selectivities.
Green Chemistry Principles in Synthetic Protocols
The application of green chemistry principles to synthetic protocols involving DBAD aims to create more sustainable and environmentally friendly processes. A key metric in green chemistry is atom economy , which measures the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the final desired product.
The Mitsunobu reaction, a common application of DBAD, is known for its poor atom economy. rsc.org This is due to the generation of stoichiometric amounts of triphenylphosphine oxide and the reduced hydrazo derivative of DBAD as byproducts. For every mole of product formed, a mole of each of these byproducts is also generated, leading to significant waste.
To improve the greenness of such reactions, several strategies are being explored:
Catalytic Approaches: Developing catalytic versions of the Mitsunobu reaction where the azodicarboxylate and phosphine are used in substoichiometric amounts and regenerated in situ would significantly improve atom economy and reduce waste.
Solvent-Free Reactions: Mechanochemistry, which involves conducting reactions in the solid state by grinding, offers a way to eliminate the need for bulk solvents. A mechanochemical Mitsunobu reaction using solid DBAD and triphenylphosphine has been reported, proceeding to completion in a short time without any reaction solvent. nih.gov This approach not only reduces solvent waste but can also lead to faster reaction times.
Alternative Reagents: The development of alternative reagents to the traditional phosphine/azodicarboxylate system that generate less waste or byproducts that are easier to remove and recycle is an active area of research.
Table 3: Application of Green Chemistry Principles to a Mechanochemical Mitsunobu Reaction with DBAD
| Green Chemistry Principle | Application in Mechanochemical Mitsunobu Reaction |
|---|---|
| Prevention of Waste | Byproducts (di-tert-butyl hydrazine-1,2-dicarboxylate and triphenylphosphine oxide) can be isolated to minimize waste. |
| Safer Solvents and Auxiliaries | The reaction is performed under neat grinding conditions, eliminating the need for a reaction solvent. |
| Design for Energy Efficiency | The reaction is complete in as little as 10 minutes at room temperature using a mixer mill. |
By focusing on catalyst recycling, employing green solvents like DESs, and adhering to the principles of green chemistry, the environmental impact of synthetic methodologies involving this compound can be significantly mitigated, paving the way for more sustainable chemical synthesis.
Ix. Future Perspectives and Challenges in Di Tert Butyl Azodicarboxylate Research
Development of Novel Catalytic Systems
A significant area of future research lies in the development of novel catalytic systems that can enhance the reactivity and selectivity of reactions involving di-tert-butyl azodicarboxylate, while also promoting greener and more sustainable chemical processes.
Key research directions include:
Organocatalysis : The use of small organic molecules as catalysts is a rapidly growing field. For instance, Hatakeyama's catalyst, β-ICD, has been successfully employed in the catalytic asymmetric direct amination of α-monosubstituted nitroacetates using DBAD. rsc.org Future work will likely focus on designing new and more efficient organocatalysts for a broader range of transformations involving DBAD.
Transition Metal Catalysis : Copper-catalyzed systems have shown promise for the aerobic oxidation of the precursor di-tert-butyl hydrazodicarboxylate to regenerate DBAD in situ. acs.org This approach is advantageous as it uses molecular oxygen as the terminal oxidant, with water as the only byproduct, presenting a greener alternative to traditional stoichiometric oxidants. Further research is expected to explore other transition metals and ligand combinations to develop more robust and versatile catalytic cycles.
Bifunctional Catalysts : Catalysts that possess both a Lewis acid and a Brønsted base functionality can offer unique reactivity and selectivity. For example, bifunctional quinine-derived thiourea (B124793) catalysts have been utilized for the direct amination of unprotected oxindoles with DBAD, establishing a tetrasubstituted stereogenic carbon center with high enantioselectivity. researchgate.net The design and application of new bifunctional catalysts for DBAD reactions is a promising avenue for future exploration.
| Catalytic System | Reaction Type | Key Advantages |
| Hatakeyama's catalyst β-ICD | Asymmetric direct amination | High enantioselectivity |
| Copper(I) iodide (CuI) / DMAP | Aerobic oxidation | Uses O2 as oxidant, green |
| Quinine-derived thiourea | Direct amination of oxindoles | High enantioselectivity for tetrasubstituted carbons |
Exploration of New Reactivity Modes
Beyond its established roles, researchers are actively exploring new modes of reactivity for this compound to broaden its synthetic applications.
Current and future areas of investigation include:
Radical Reactions : DBAD can act as a radical initiator upon thermal decomposition. This property has been exploited in the catalyst-free alkylation of azodicarboxylate esters with 4-alkyl-1,4-dihydropyridines, where DBAD serves as both an amination reagent and a radical initiator. organic-chemistry.org Future studies will likely delve deeper into harnessing the radical reactivity of DBAD for novel C-C and C-N bond-forming reactions.
Cycloaddition Reactions : As an electron-deficient dienophile, DBAD can participate in Diels-Alder and other cycloaddition reactions. The small energy difference between its trans and cis isomers may be important for its success in photochemical diaza-Diels-Alder reactions. researchgate.net The exploration of new cycloaddition partnerships for DBAD could lead to the synthesis of novel heterocyclic scaffolds.
Reactions with Organophosphorus(III) Compounds : The reaction of dialkyl azodicarboxylates with P(III) compounds is central to the Mitsunobu reaction. However, research has shown that diverse reactivity modes exist, leading to products other than the typical Morrison-Brunn-Huisgen intermediate. nih.gov Further investigation into these alternative reaction pathways could uncover new synthetic transformations and provide deeper mechanistic insights. acs.org
| Reactivity Mode | Description | Potential Applications |
| Radical Initiation | Thermal decomposition generates radical species. | Catalyst-free C-N bond formation. |
| Diaza-Diels-Alder | Acts as a dienophile in cycloaddition reactions. | Synthesis of nitrogen-containing heterocycles. |
| Alternative P(III) Reactions | Forms diverse products beyond the standard Mitsunobu intermediate. | Novel organophosphorus chemistry and synthetic methods. |
Integration with Advanced Synthetic Technologies
The integration of this compound chemistry with advanced synthetic technologies is a key area for future development, aiming to improve efficiency, safety, and scalability.
Flow Chemistry : Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety profiles, and the ability to handle hazardous intermediates. researchgate.netresearchgate.netnih.gov Reactions involving DBAD, particularly those that are highly exothermic or involve unstable intermediates, are well-suited for flow chemistry. acs.org The development of automated flow systems for multi-step syntheses involving DBAD will be a major focus. researchgate.netdntb.gov.ua
Automated Synthesis : The combination of flow chemistry with automation and machine learning can accelerate reaction optimization and discovery. researchgate.net Automated platforms can be used for high-throughput screening of reaction conditions for DBAD-mediated transformations, leading to more efficient and reproducible synthetic protocols.
Polymer-Supported Reagents : The use of polymer-supported triphenylphosphine (B44618) in conjunction with DBAD in the Mitsunobu reaction simplifies product purification. researchgate.net The phosphine (B1218219) oxide byproduct remains on the solid support and can be removed by filtration. Future work may focus on developing recyclable polymer-supported azo-reagents to further improve the sustainability of these reactions.
Addressing Scale-Up and Industrial Applications
While this compound is a valuable laboratory reagent, its widespread industrial application faces several challenges that need to be addressed in future research.
Byproduct Management : A major drawback of reactions like the Mitsunobu reaction is the generation of stoichiometric amounts of di-tert-butyl hydrazodicarboxylate and phosphine oxide byproducts. researchgate.net While the hydrazodicarboxylate byproduct of DBAD is often easier to remove than that of other azodicarboxylates, its disposal on a large scale is still a concern. Future research will focus on developing catalytic versions of these reactions to minimize waste generation. nih.gov
Reagent Stability and Handling : Azodicarboxylates can be thermally sensitive. guidechem.com While DBAD is generally more stable than other analogues like DEAD and DIAD, its thermal stability under industrial process conditions needs to be thoroughly characterized to ensure safe handling and storage. researchgate.netresearchgate.net
Q & A
Q. What are the critical handling and storage protocols for DBAD to ensure experimental safety?
DBAD is thermally sensitive and requires storage at 2–8°C to prevent decomposition . When handling, use flame-retardant antistatic clothing, nitrile gloves (EN 374 standard), and avoid contact with oxidizing agents, acids, or heat sources above 90°C . Always work in a fume hood to mitigate inhalation risks, as decomposition products include carbon oxides .
Q. How is DBAD utilized in Mitsunobu reactions, and what are key methodological considerations?
DBAD serves as an oxidizing agent in Mitsunobu reactions, transferring hydride from alcohols to triphenylphosphine. For optimal results:
- Use stoichiometric DBAD (e.g., 1.1–1.3 equivalents) relative to the substrate.
- Maintain anhydrous conditions to prevent hydrolysis of intermediates.
- Purify products via flash chromatography to remove phosphine oxide byproducts .
Q. What analytical techniques are recommended for verifying DBAD purity and structural integrity?
- Melting Point Analysis: Confirm purity by observing a sharp melting point range of 89–92°C .
- NMR Spectroscopy: Use NMR (CDCl) to detect characteristic tert-butyl peaks at δ 1.2–1.4 ppm and azodicarboxylate protons at δ 3.8–4.2 ppm .
- FTIR: Identify N=N stretching vibrations near 1580–1620 cm .
Advanced Research Questions
Q. How can researchers resolve contradictions in thermal stability data for DBAD under varying experimental conditions?
A 2023 study using C80 microcalorimetry and STA-FTIR-MS revealed that DBAD decomposes exothermically above 120°C, generating CO, NH, and tert-butanol . To reconcile discrepancies:
Q. What methodologies enable the use of DBAD in photocatalytic C–N bond formation via hydrogen-atom transfer (HAT)?
Recent advances show FeCl-photocatalyzed protocols using DBAD as a radical acceptor for alkane amination:
Q. How can DBAD’s synthetic route be optimized to improve yield and scalability?
A Cu-catalyzed aerobic oxidation method converts di-tert-butyl hydrazodicarboxylate to DBAD under mild conditions (O, 25°C):
- Optimize catalyst loading (5–10 mol% CuI) and solvent (DMF) for 85% yield.
- Monitor reaction progress via TLC (R = 0.6 in hexane/EtOAc 3:1) .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
